molecular formula C12H15NO2 B14565894 (4-Methylphenyl)methyl 3-aminobut-2-enoate CAS No. 61312-31-0

(4-Methylphenyl)methyl 3-aminobut-2-enoate

Cat. No.: B14565894
CAS No.: 61312-31-0
M. Wt: 205.25 g/mol
InChI Key: OWMRIFLGTOASEK-UHFFFAOYSA-N
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Description

(4-Methylphenyl)methyl 3-aminobut-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-methylphenyl group attached to a methyl 3-aminobut-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylphenyl)methyl 3-aminobut-2-enoate can be achieved through several synthetic routes. One common method involves the esterification of 3-aminobut-2-enoic acid with (4-methylphenyl)methanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Methylphenyl)methyl 3-aminobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-Methylphenyl)methyl 3-aminobut-2-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methylphenyl)methyl 3-aminobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    (4-Methylphenyl)methyl 3-aminobut-2-enoate: Characterized by the presence of a 4-methylphenyl group.

    (3-Chloro-4-methylphenyl)methyl 3-aminobut-2-enoate: Similar structure with a chloro substituent.

    This compound: Similar structure with different substituents on the phenyl ring.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

61312-31-0

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(4-methylphenyl)methyl 3-aminobut-2-enoate

InChI

InChI=1S/C12H15NO2/c1-9-3-5-11(6-4-9)8-15-12(14)7-10(2)13/h3-7H,8,13H2,1-2H3

InChI Key

OWMRIFLGTOASEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC(=O)C=C(C)N

Origin of Product

United States

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